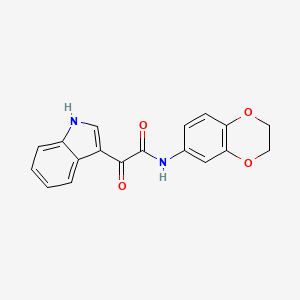

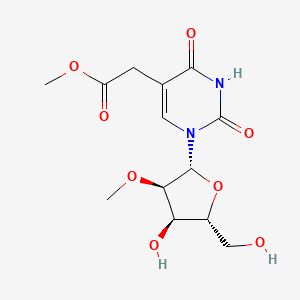

![molecular formula C9H10N2O3 B2364210 Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate CAS No. 2377035-70-4](/img/structure/B2364210.png)

Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate, also known as DPP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. DPP exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects.

Scientific Research Applications

Antioxidant and Anti-Inflammatory Properties

Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate derivatives show potential in antioxidant and anti-inflammatory applications. A study synthesized new derivatives of 1,3-dimethylxanthine with pyrazole at position 8 and found substantial effects on free radical oxidation processes. These substances exhibited high activity in inhibiting lipid peroxidation, surpassing even some reference compounds like Trolox. Their potential for further synthetic and pharmacological studies is notable, especially for compounds with phenylalyl radical in the 7 positions of their molecules (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).

Synthesis and Structural Studies

Research on methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates has been conducted, focusing on the synthesis of these compounds from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates. The study involved semiempirical calculations to understand the favored geometry of these compounds, which can be valuable for understanding their properties and potential applications (Verdecia et al., 1996).

Anticancer Activity

Newly synthesized pyrano[2,3-d][1,2,3]triazine derivatives, synthesized using methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate derivatives, were evaluated for their anticancer activities. These compounds showed significant in vitro biological activity against liver HEPG2 cancer cell lines, indicating their potential as anticancer agents (Ouf, Amr, & Sakran, 2014).

Antimicrobial Activities

Derivatives of pyrazolo[3,4-d]pyridazin, which could be related to the core structure of methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate, have been studied for their antimicrobial activities. These compounds demonstrated high antimicrobial activities against various Gram-negative, Gram-positive bacteria, and fungi, highlighting their potential in developing new antimicrobial agents (Akbas & Berber, 2005).

Mechanism of Action

Target of Action

The primary target of Methyl 5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylate is currently unknown

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies will hopefully shed light on this aspect.

Result of Action

The molecular and cellular effects of Methyl 5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylate’s action are currently unknown . Understanding these effects is essential for predicting the compound’s potential therapeutic applications.

properties

IUPAC Name |

methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-13-9(12)8-4-6-5-14-3-2-7(6)10-11-8/h4H,2-3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAXPWJKYUZNGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C2CCOCC2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2364127.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2364128.png)

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2364133.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2364135.png)

![3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2364136.png)

![N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2364145.png)

![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate](/img/structure/B2364147.png)